![molecular formula C20H18N4O3 B2786946 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine CAS No. 352225-04-8](/img/structure/B2786946.png)
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with a nitrophenyl and a phenyl group
Preparation Methods
The synthesis of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution with Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-fluoronitrobenzene can react with a phenyl-substituted pyrimidine under basic conditions to yield the desired product.
Morpholine Ring Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like sodium borohydride, leading to the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Biological Studies: It is employed in biological research to study its effects on cellular pathways and molecular targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the morpholine ring enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine can be compared with other pyrimidine derivatives, such as:
4-(4-nitrophenyl)morpholine: This compound lacks the phenyl group on the pyrimidine core, resulting in different chemical and biological properties.
4-(4-nitrophenyl)thiomorpholine: The sulfur atom in the thiomorpholine ring increases the compound’s lipophilicity and metabolic stability compared to the morpholine derivative.
Phenylpyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring exhibit varying degrees of biological activity and chemical reactivity.
Properties
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
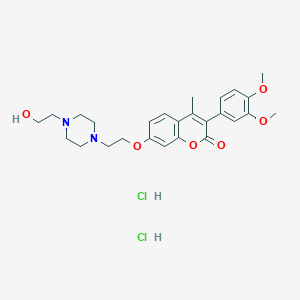
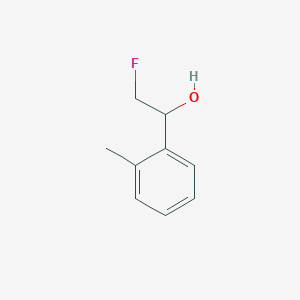
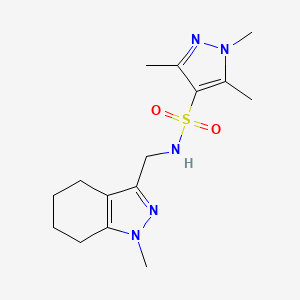
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)
![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)
![N-(4-ethylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2786878.png)
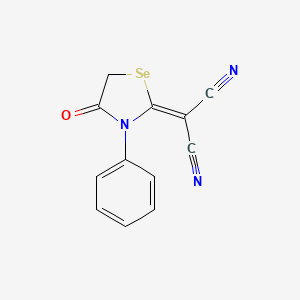
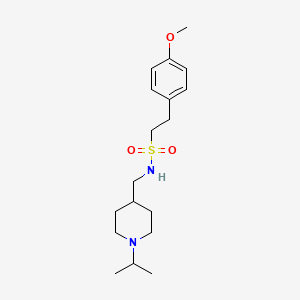
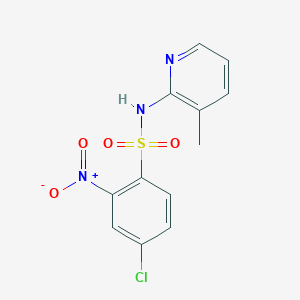
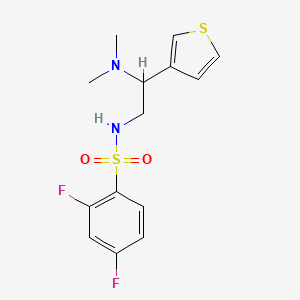
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)
